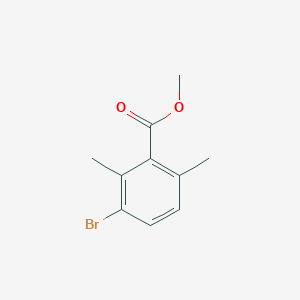

Methyl 3-bromo-2,6-dimethylbenzoate

Description

Methyl 3-bromo-2,6-dimethylbenzoate (CAS 86246-71-1) is a brominated aromatic ester characterized by a benzoate backbone substituted with a bromine atom at the 3-position and methyl groups at the 2- and 6-positions. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the development of drug delivery systems and bioactive molecules . It is commercially available with a purity of >97.00% and is marketed for research purposes by suppliers such as GLPBIO and CymitQuimica, with pricing varying by quantity (e.g., 5g costs €552) .

Properties

IUPAC Name |

methyl 3-bromo-2,6-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-6-4-5-8(11)7(2)9(6)10(12)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAMRJWZTZAXAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2,6-dimethylbenzoate can be synthesized through several methods. One common method involves the bromination of 2,6-dimethylbenzoic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The resulting 3-bromo-2,6-dimethylbenzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2,6-dimethylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Substitution: Products like 3-amino-2,6-dimethylbenzoate or 3-thio-2,6-dimethylbenzoate.

Reduction: 3-bromo-2,6-dimethylbenzyl alcohol.

Oxidation: 3-bromo-2,6-dimethylbenzoic acid.

Scientific Research Applications

Methyl 3-bromo-2,6-dimethylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2,6-dimethylbenzoate depends on the specific application. In Suzuki-Miyaura coupling reactions, the compound acts as an electrophile, where the bromine atom is replaced by a nucleophile in the presence of a palladium catalyst. This reaction forms a new carbon-carbon bond, which is crucial in the synthesis of various organic compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-bromo-2,6-dimethylbenzoate belongs to a family of substituted benzoates with structural analogs differing in substituent type, position, and functional groups. Below is a comparative analysis of key analogs based on physicochemical properties, applications, and commercial availability:

Table 1: Structural and Commercial Comparison of this compound and Analogous Compounds

Key Findings :

Substituent Effects on Reactivity :

- The bromine atom in this compound enhances electrophilic aromatic substitution (EAS) reactivity compared to its fluoro analog (Methyl 3-fluoro-2,6-dimethylbenzoate), where fluorine’s electronegativity reduces EAS activity .

- Steric hindrance from the 2,6-dimethyl groups in this compound may limit its utility in certain coupling reactions compared to less hindered analogs like Methyl 5-bromo-2-ethylbenzoate .

Commercial and Research Relevance :

- This compound is more widely available and studied than its positional isomers (e.g., 5-bromo-2,4-dimethylbenzoate), likely due to its symmetrical substitution pattern, which simplifies synthetic applications .

- Fluorinated analogs (e.g., Methyl 3-fluoro-2,6-dimethylbenzoate) are less common in drug delivery but critical in radiopharmaceuticals due to fluorine-18’s use in PET imaging .

Thermodynamic and Solubility Properties :

- While specific data are absent, brominated benzoates generally exhibit lower aqueous solubility compared to hydroxylated derivatives (e.g., Methyl 2,4-dihydroxy-3,6-dimethylbenzoate) due to reduced polarity .

Research and Industrial Implications

This compound’s utility lies in its versatility as a brominated building block. Its analogs, however, serve niche roles:

Biological Activity

Methyl 3-bromo-2,6-dimethylbenzoate is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic ester with the following chemical structure:

- Chemical Formula : C10H11BrO2

- Molecular Weight : 243.1 g/mol

The presence of the bromine atom and the methyl groups at specific positions on the benzene ring contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The compound interacts with various biological targets, including enzymes crucial for metabolic pathways. The mechanism typically involves:

- Binding to Active Sites : The compound can bind to the active sites of enzymes, inhibiting their activity and blocking substrate access.

- Electrophilic Character : The bromine atom enhances the electrophilic nature of the compound, allowing it to participate in nucleophilic substitution reactions which can modify enzyme function.

Enzyme Inhibition

Studies indicate that this compound shows potential as an inhibitor for specific enzymes involved in metabolic processes. For instance, it has been investigated for its ability to inhibit:

- Cytochrome P450 Enzymes : These enzymes are involved in drug metabolism and the synthesis of cholesterol, steroids, and other lipids.

- Aromatic Hydrocarbon Hydroxylases : Enzymes that play a role in the metabolism of polycyclic aromatic hydrocarbons (PAHs).

Cytotoxicity Studies

Research has demonstrated varying degrees of cytotoxicity in different cell lines when exposed to this compound. For example:

- MDCK Cells : In vitro studies indicate that at concentrations above 100 μM, the compound exhibits cytotoxic effects, leading to cell death.

- Cancer Cell Lines : Preliminary studies suggest selective cytotoxicity towards certain cancer cell lines, indicating potential for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Enzyme Interaction :

- Cytotoxicity Assessment :

- Molecular Docking Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.